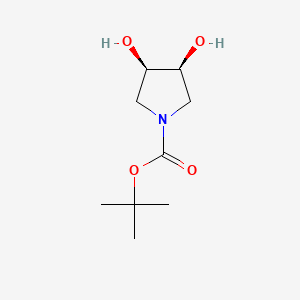

叔丁基 (3R,4S)-3,4-二羟基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Synthesis Analysis

The tert-butyl group can be attached to proteins at single cysteines by reaction with certain compounds . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, contains a total of 37 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis

The tert-butyl group has a unique reactivity pattern that is highlighted by summarizing characteristic applications . It’s used in various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and InChI code . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, has a molecular formula of C12H26 and a molecular weight of 170.33484 g/mol .科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound serves as a chiral building block for the synthesis of various pharmaceutical agents. Its stereochemistry is particularly valuable in creating enantiomerically pure molecules, which are crucial for the development of drugs with specific biological activities and reduced side effects . The tert-butyl group in this compound can be used to improve the pharmacokinetic properties of potential drug candidates .

Agriculture

In the field of agriculture, the compound’s derivatives may be explored for their potential as growth promoters or pesticides. The tert-butyl group’s steric hindrance could lead to the development of novel compounds with unique modes of action against agricultural pests .

Material Science

Material scientists might investigate the compound’s utility in the synthesis of polymers or coatings. Its robust tert-butyl group could impart thermal stability or resistance to degradation, making it a candidate for creating durable materials .

Environmental Science

Environmental scientists could explore the use of this compound in bioremediation processes. Its structural components might be involved in the breakdown of environmental pollutants or in the synthesis of environmentally friendly solvents .

Biochemistry

In biochemistry, the compound could be used as a precursor for the synthesis of natural product analogs. These analogs can be instrumental in studying enzyme-substrate interactions or in probing biological pathways .

Pharmacology

Pharmacological research might utilize this compound in the design of enzyme inhibitors or receptor modulators. The tert-butyl group could influence the compound’s binding affinity and selectivity towards biological targets, which is essential for the development of new therapeutics .

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-KNVOCYPGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。